Prednazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

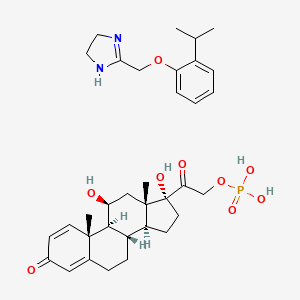

Prednazoline is a synthetic corticosteroid compound that combines prednisolone phosphate with fenoxazoline. It exhibits both anti-inflammatory and vasoconstrictive properties, making it useful in treating various medical conditions .

Vorbereitungsmethoden

The preparation of prednisolone, a key component of prednazoline, involves several steps:

3,20-Keto Protective Reaction: Protecting the keto groups at positions 3 and 20.

11-Keto Reduction Reaction: Reducing the keto group at position 11.

21-Hydroxyl Esterification Reaction: Esterifying the hydroxyl group at position 21.

3,20-Keto Deprotection Reaction: Removing the protective groups from the keto groups.

21-Acetic Ester Hydrolysis Reaction: Hydrolyzing the ester to obtain prednisolone.

This method is efficient and suitable for large-scale industrial production due to its simplicity and low production cost.

Analyse Chemischer Reaktionen

Prednazolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Prednazolin kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Die Reduktion von Prednazolin kann zur Bildung von Prednisolon führen.

Substitution: Prednazolin kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxyl- und Ketogruppen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Prednisolon und Fenoxazolin .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Prednazoline exhibits several pharmacological effects that make it valuable in clinical settings:

- Anti-inflammatory Effects : this compound is effective in reducing inflammation by inhibiting the release of inflammatory mediators and cytokines.

- Immunosuppressive Activity : The compound modulates immune responses, making it useful in autoimmune conditions.

- Antineoplastic Properties : this compound has been studied for its potential in cancer treatment due to its ability to induce apoptosis in malignant cells.

Rheumatology

This compound is often used as an adjunct treatment in rheumatoid arthritis (RA). A study involving older patients with established RA demonstrated that low-dose prednisolone significantly reduced disease activity and slowed joint damage progression. The trial showed a 0.37 point reduction in disease activity scores compared to placebo, with manageable side effects primarily related to mild infections .

Ophthalmology

In ocular applications, this compound has been shown to induce apoptosis in corneal epithelial cells. Research indicated that treatment with this compound decreased cell survival and proliferation in a dose-dependent manner. The mechanism involves increased mitochondrial reactive oxygen species (mtROS) levels leading to apoptosis, which is critical for understanding its effects in conditions such as dry eye disease .

Dermatology

This compound is utilized in dermatological conditions for its anti-inflammatory properties. It has been employed in the management of various skin disorders, including dermatitis and psoriasis, where inflammation plays a significant role.

Case Study 1: Acute Psychosis Induced by Low-Dose Prednisolone

A notable case involved a 77-year-old man who developed acute psychosis after receiving low-dose prednisolone for adrenal insufficiency. His symptoms included insomnia, bizarre speech, and hallucinations, which resolved after discontinuation of the drug . This case highlights the neuropsychiatric risks associated with corticosteroid therapy.

Case Study 2: Efficacy in Kawasaki Disease

In pediatric patients with Kawasaki disease, the combination of immunoglobulin therapy and this compound was found to improve outcomes significantly. The corticosteroid treatment was associated with reduced inflammation and better recovery rates compared to standard treatments alone .

Data Table: Summary of this compound Applications

| Application Area | Effect | Clinical Evidence | Notes |

|---|---|---|---|

| Rheumatology | Reduces disease activity | 0.37 point reduction in DAS28 score | Effective as an adjunct therapy |

| Ophthalmology | Induces apoptosis in corneal cells | Decreased cell survival at high concentrations | Mechanism involves mtROS |

| Dermatology | Anti-inflammatory effects | Used in dermatitis and psoriasis treatments | Reduces inflammation effectively |

| Pediatric Care | Improves outcomes in Kawasaki disease | Combination therapy shows better recovery | Important for managing severe cases |

Wirkmechanismus

Prednazoline exerts its effects through several mechanisms:

Binding to Glucocorticoid Receptors: This compound binds to glucocorticoid receptors, leading to changes in gene expression that reduce inflammation and suppress the immune response.

Vasoconstriction: Fenoxazoline, a component of this compound, acts as a vasoconstrictor by stimulating α-adrenergic receptors, leading to the narrowing of blood vessels.

Vergleich Mit ähnlichen Verbindungen

Prednazolin ist einzigartig durch seine Kombination aus Prednisolonphosphat und Fenoxazolin. Ähnliche Verbindungen umfassen:

Prednisolon: Ein Kortikosteroid mit entzündungshemmenden Eigenschaften.

Fenoxazolin: Ein Vasokonstriktor, der in Nasenspray verwendet wird.

Methylprednisolon: Ein weiteres Kortikosteroid mit ähnlichen entzündungshemmenden Wirkungen, aber unterschiedlicher Pharmakokinetik

Prednazolin zeichnet sich durch seine doppelte Wirkung als Entzündungshemmer und Vasokonstriktor aus, wodurch es in medizinischen Anwendungen vielseitig einsetzbar ist.

Biologische Aktivität

Prednazoline, a synthetic glucocorticoid, is primarily known for its anti-inflammatory and immunomodulating properties. It is closely related to prednisolone, which is its active form. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical case studies, and potential side effects.

This compound exerts its effects through several key mechanisms:

- Anti-inflammatory Action : It decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability. This action is critical in conditions characterized by excessive inflammation, such as asthma and autoimmune disorders .

- Immunosuppressive Effects : The compound reduces immune system activity by decreasing the volume and activity of immune cells. This is particularly beneficial in autoimmune diseases where the immune system attacks the body’s tissues .

- Antineoplastic Properties : this compound may also exhibit antineoplastic effects by inhibiting glucose transport and inducing apoptosis in immature lymphocytes, which can be significant in certain cancers .

- Neuropsychiatric Effects : Some studies have indicated that even low doses of prednisolone can lead to neuropsychiatric symptoms such as acute psychosis, insomnia, and hallucinations. These effects are believed to be related to alterations in neurotransmitter systems due to glucocorticoid exposure .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Bioavailability : Prednisolone (active form) has an oral bioavailability of approximately 70% .

- Volume of Distribution : At doses of 0.15 mg/kg and 0.30 mg/kg, the volume of distribution is 29.3 L and 44.2 L respectively, indicating extensive tissue distribution .

- Protein Binding : Prednisolone shows high variability in protein binding, ranging from 65% to 91%, which can influence its therapeutic efficacy and safety profile .

Table 1: Pharmacokinetic Parameters of Prednisolone

| Parameter | Value at 0.15 mg/kg | Value at 0.30 mg/kg |

|---|---|---|

| Bioavailability | ~70% | ~70% |

| Volume of Distribution (L) | 29.3 | 44.2 |

| Protein Binding (%) | 65-91 | 65-91 |

Case Study Overview

Several clinical case studies highlight the effects and side effects associated with this compound use:

- Asthma Management :

- Psychiatric Adverse Effects :

- Pediatric Pharmacokinetics :

Table 2: Summary of Clinical Case Studies

| Case Description | Age/Sex | Condition | Key Findings |

|---|---|---|---|

| Asthma Management | 47/F | Severe Asthma | Multiple courses without review; risk of complications |

| Acute Psychosis | 77/M | Adrenal Insufficiency | Developed psychosis post-prednisolone; resolved after discontinuation |

| Pediatric ALL Treatment | Various | Acute Lymphoblastic Leukemia | Significant variability in pharmacokinetics; individualized dosing recommended |

Eigenschaften

CAS-Nummer |

6693-90-9 |

|---|---|

Molekularformel |

C34H47N2O9P |

Molekulargewicht |

658.7 g/mol |

IUPAC-Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate;2-[(2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C21H29O8P.C13H18N2O/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;1-10(2)11-5-3-4-6-12(11)16-9-13-14-7-8-15-13/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);3-6,10H,7-9H2,1-2H3,(H,14,15)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |

InChI-Schlüssel |

WBNNIURTBZHJTI-WDCKKOMHSA-N |

SMILES |

CC(C)C1=CC=CC=C1OCC2=NCCN2.CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=CC34C)O |

Isomerische SMILES |

CC(C)C1=CC=CC=C1OCC2=NCCN2.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=C[C@]34C)O |

Kanonische SMILES |

CC(C)C1=CC=CC=C1OCC2=NCCN2.CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=CC34C)O |

Synonyme |

prednazoline |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.